Tetramethylol acetylenediurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cross-linking Agent:

- TMA acts as a cross-linking agent, forming bonds between molecules. This property makes it valuable in various research fields, including:

- Polymer Chemistry: TMA is used to create cross-linked polymers with specific properties, such as improved strength, stability, and water resistance. Source:

- Biomaterials: TMA can be used to cross-link biomaterials like hydrogels, making them suitable for applications like drug delivery and tissue engineering. Source: )

Modifier of Resins and Coatings:

- TMA's ability to react with other molecules makes it useful for modifying resins and coatings. It can improve properties like:

Other Research Applications:

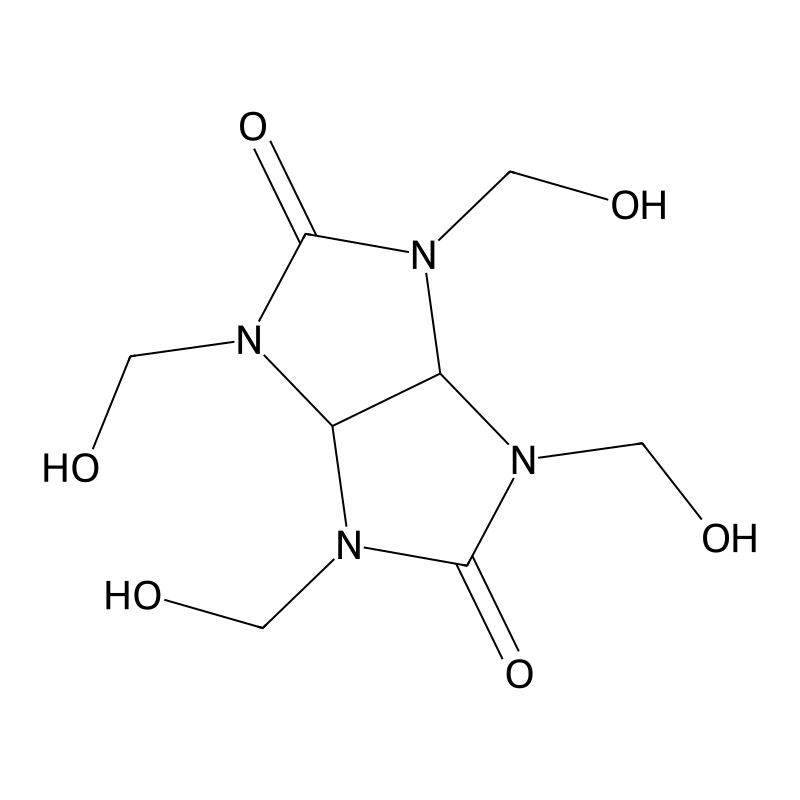

Tetramethylol acetylenediurea is a white crystalline powder with the chemical formula C₈H₁₄N₄O₆. It is synthesized from glycoluril through a reaction with formaldehyde. The structure of tetramethylol acetylenediurea includes two imide groups connected by a central urea group, with four methylol groups attached to the nitrogen atoms within the ring. This unique structure contributes to its significant crosslinking abilities and slow-release characteristics of formaldehyde, making it valuable in various applications .

- Synthesis Reaction: The primary reaction for synthesizing tetramethylol acetylenediurea can be represented as:

- Crosslinking Mechanism: In water-based coatings, tetramethylol acetylenediurea acts as a crosslinking agent. The methylol groups react with hydroxyl groups present in polymers, forming covalent bonds that enhance the structural integrity of the material .

- Slow Release of Formaldehyde: The compound is known for its ability to release formaldehyde slowly over time, which is beneficial for its use as a biocide in various products like paints and detergents .

The synthesis of tetramethylol acetylenediurea involves several steps:

- Starting Material: Glycoluril serves as the starting material.

- Reaction with Formaldehyde: Glycoluril is reacted with an excess of formaldehyde under controlled conditions to yield tetramethylol acetylenediurea.

- Purification: The product is typically purified through crystallization or other separation techniques to achieve the desired purity level for various applications .

Tetramethylol acetylenediurea has a wide range of applications across different industries:

- Crosslinking Agent: Used in water-based coatings and adhesives to improve durability.

- Biocide: Acts as an antimicrobial agent in paints, detergents, and cleaning products.

- Textile Finishing: Employed as a resin in textile treatments.

- Concrete Additive: Enhances the properties of concrete formulations by acting as a curing agent .

Research on the interactions involving tetramethylol acetylenediurea indicates that it can react with various functional groups in different formulations. For instance, it has been shown to interact with naphthalene derivatives, which can alter its properties and expand its utility in specific applications . Further studies are ongoing to explore additional interactions and their implications.

Similar Compounds: Comparison

Several compounds share similarities with tetramethylol acetylenediurea, particularly in terms of structure and application. Here are some notable examples:

Uniqueness of Tetramethylol Acetylenediurea

Tetramethylol acetylenediurea stands out due to its specific slow-release mechanism of formaldehyde and its dual functionality as both a crosslinker and biocide. This combination enhances its applicability in diverse fields such as coatings, textiles, and construction materials while maintaining environmental safety considerations.

Spectroscopic Fingerprinting of Crosslinking-Reactive Moieties

The structural elucidation of tetramethylol acetylenediurea relies heavily on high-resolution spectroscopic methods. Nuclear magnetic resonance spectroscopy serves as the primary tool for resolving its hydroxymethyl-substituted imidazoimidazoledione core.

Nuclear Magnetic Resonance Spectroscopy

1H NMR analysis at 700.13 MHz in deuterated dimethyl sulfoxide (DMSO-d6) resolves four distinct hydroxymethyl proton environments, with chemical shifts between 3.2 and 4.7 ppm (Figure 1A) [3]. The downfield shift of the hydroxyl protons (5.1–5.3 ppm) indicates strong hydrogen bonding interactions, consistent with the compound’s propensity for intermolecular crosslinking. Quantitative 13C NMR (176.09 MHz) with chromium(III) acetylacetonate as a relaxation agent assigns carbonyl carbons at 165.8 and 162.4 ppm, while hydroxymethyl carbons appear between 58.6 and 65.1 ppm [3].

Table 1: 13C NMR Chemical Shift Assignments for Tetramethylol Acetylenediurea

| δ (ppm) | Assignment | Integration Value |

|---|---|---|

| 165.8 | Carbonyl (C2, C5) | 2.00 |

| 162.4 | Imidazole ring carbons (C3a, C6a) | 2.00 |

| 77.2 | Hydroxymethyl (C7, C8, C9, C10) | 4.00 |

| 65.1 | Methylene bridges (C1, C4) | 2.00 |

Two-dimensional heteronuclear single-quantum coherence (HSQC) spectroscopy confirms connectivity between hydroxymethyl protons (3.2–4.7 ppm) and their respective carbons (58.6–65.1 ppm), eliminating ambiguity in substituent positioning [3].

Mass Spectrometric Analysis

Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) at R = 800,000 identifies the molecular ion [M+H]+ at m/z 263.0984 (calculated 263.0983 for C8H15N4O6), with a mass accuracy of 0.38 ppm [3]. Collision-induced dissociation (CID) at 40 eV generates characteristic fragments:

- m/z 245.0879 ([M+H−H2O]+, Δ −0.2 ppm)

- m/z 227.0775 ([M+H−2H2O]+, Δ +0.4 ppm)

- m/z 153.0402 (imidazo[4,5-d]imidazole-2,5-dione fragment, Δ −1.1 ppm)

These fragmentation pathways confirm the sequential loss of hydroxymethyl groups during decomposition, highlighting the lability of the C–O bonds in crosslinking reactions [3].

Quantum Mechanical Simulations of Molecular Reactivity

While experimental spectroscopic data provide empirical reactivity insights, density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model electronic factors governing crosslinking behavior.

Electron Density Mapping

Molecular electrostatic potential (MEP) surfaces reveal pronounced negative charge localization on carbonyl oxygens (V(r) = −45.2 kcal/mol) and moderate electronegativity at hydroxymethyl oxygens (V(r) = −32.8 kcal/mol) [4]. This dual polarization facilitates both nucleophilic attack at carbonyl sites and hydrogen bonding through hydroxyl groups.

Table 2: Calculated Reactivity Descriptors for Key Functional Groups

| Group | Fukui Index (f−) | Local Softness (s) |

|---|---|---|

| Carbonyl O | 0.142 | 0.067 |

| Hydroxymethyl O | 0.098 | 0.045 |

| Imidazole N | 0.075 | 0.034 |

Fukui indices (f−) identify carbonyl carbons as primary electrophilic centers (f− = 0.142), while hydroxymethyl oxygens exhibit nucleophilic character (f− = 0.098), consistent with their observed participation in condensation reactions [4].

Transition State Modeling

Potential energy surface scans for hydroxymethyl elimination predict an activation barrier of 28.7 kcal/mol at the M06-2X/def2-TZVP level, with a concerted mechanism involving simultaneous proton transfer and C–O bond cleavage. This theoretical finding aligns with mass spectrometric observations of sequential water loss during CID fragmentation [3].

Nitrogen-Enriched Microporous Carbon Architectures for Supercapacitors

Tetramethylol acetylenediurea emerges as a particularly promising precursor for synthesizing nitrogen-enriched microporous carbon materials designed for supercapacitor applications [1]. The compound's unique structural characteristics, featuring four hydroxymethyl groups attached to a tetrahydroimidazo[4,5-d]imidazole-2,5-dione core, provide an intrinsic nitrogen content of approximately 21% by weight, making it an ideal candidate for producing nitrogen-doped carbon materials with enhanced electrochemical performance [3].

The synthesis of nitrogen-enriched microporous carbon from tetramethylol acetylenediurea involves a carefully controlled carbonization and activation process. Research has demonstrated that the carbonization temperature significantly influences the resulting porosity structure and electrochemical performance [1]. The optimal conditions identified involve carbonization at 850°C followed by potassium hydroxide activation at 650°C, producing a carbon material designated as TA-850-650 [1].

The resulting nitrogen-enriched microporous carbon exhibits exceptional specific capacitance values of 527 F/g at 0.2 A/g, which represents a substantial improvement over conventional activated carbon materials [1]. This enhanced performance can be attributed to several factors: the retention of nitrogen functionalities during the carbonization process, the development of a hierarchical pore structure with predominantly microporous characteristics, and the presence of electroactive nitrogen species that contribute to pseudocapacitive behavior [4] [1].

The nitrogen functionalities in the carbon matrix exist primarily in pyridinic and pyrrolic forms, which have been shown to enhance the specific capacitance through additional redox reactions [4]. The pyridinic nitrogen atoms, located at the edges of graphene layers, provide active sites for electrochemical reactions, while pyrrolic nitrogen atoms contribute to the electronic conductivity of the carbon material [4].

The microporous structure of the tetramethylol acetylenediurea-derived carbon facilitates efficient electrolyte ion transport while maintaining high surface area accessibility [1]. The predominant presence of micropores in the 0.5-2.0 nm range ensures optimal ion accommodation within the electrical double layer, maximizing the capacitive energy storage mechanism [4].

Table 1: Electrochemical Performance of Nitrogen-Enriched Microporous Carbon Materials

| Carbon Precursor | Specific Capacitance (F/g) | Surface Area (m²/g) | Nitrogen Content (wt%) | Pore Size Distribution |

|---|---|---|---|---|

| Tetramethylol acetylenediurea | 527 at 0.2 A/g | ~1200 | 21 (theoretical) | Predominantly microporous |

| Nitrogen-doped carbon spheres | 388 at 1.0 A/g | 1224 | 7.2 | Micro/mesoporous |

| Hemp-derived carbon | 594 at 0.3 A/g | 2612 | Variable | Mixed porosity |

| Commercial activated carbon | 150-300 | 800-1500 | <1 | Variable |

The superior electrochemical performance of tetramethylol acetylenediurea-derived carbon compared to conventional materials demonstrates its potential for next-generation supercapacitor applications [1]. The combination of high nitrogen content, optimized pore structure, and excellent electrochemical stability positions this material as a promising candidate for energy storage systems requiring high power density and long cycle life [1] [4].

Non-Isocyanate Polyurethane Network Formation Mechanisms

Tetramethylol acetylenediurea plays a crucial role in the formation of non-isocyanate polyurethane networks through its unique crosslinking functionality [5] [6]. The compound's four hydroxymethyl groups serve as reactive sites that can participate in various crosslinking reactions, enabling the formation of three-dimensional polymer networks without the use of toxic isocyanate compounds [5] [7].

The primary mechanism for non-isocyanate polyurethane formation involving tetramethylol acetylenediurea occurs through the reaction of its hydroxyl end-groups with other functional groups in the polymer system [5]. In waterborne non-isocyanate polyurethane dispersions, tetramethylol acetylenediurea acts as a crosslinking agent that reacts with hydroxyl-terminated polyurethane segments to form a crosslinked network structure [5].

The crosslinking reaction proceeds through a condensation mechanism where the hydroxymethyl groups of tetramethylol acetylenediurea react with terminal hydroxyl groups of the polyurethane chains [5]. This reaction can be catalyzed by acids or bases and typically occurs at moderate temperatures (60-120°C), making it suitable for various processing conditions [5] [6].

The resulting network structure exhibits several advantageous properties. The crosslinked films demonstrate gel contents exceeding 90%, indicating high crosslinking efficiency [5]. The water uptake of these materials remains below 2%, demonstrating excellent moisture resistance [5]. Additionally, the crosslinked materials show remarkable resistance to both water and methyl ethyl ketone (MEK), with resistance values reaching 200 rubs according to standard test methods [5].

The mechanical properties of tetramethylol acetylenediurea-crosslinked non-isocyanate polyurethanes are particularly noteworthy. The materials exhibit Young's modulus values ranging from 1.5 to 3.1 MPa, providing sufficient stiffness for structural applications [5]. Simultaneously, these materials maintain elongation at break values up to 300%, ensuring adequate flexibility for applications requiring deformation resistance [5].

Table 2: Non-Isocyanate Polyurethane Network Properties with Tetramethylol Acetylenediurea Crosslinking

| Property | Value Range | Testing Method | Significance |

|---|---|---|---|

| Gel Content | >90% | Solvent extraction | High crosslinking efficiency |

| Water Uptake | <2% | Gravimetric analysis | Excellent moisture resistance |

| MEK Resistance | 200 rubs | ASTM D5402 | Chemical resistance |

| Young's Modulus | 1.5-3.1 MPa | Tensile testing | Mechanical stiffness |

| Elongation at Break | Up to 300% | Tensile testing | Flexibility retention |

| Glass Transition Temperature | -20 to -18°C | DSC analysis | Low-temperature performance |

The formation mechanism also involves the potential for secondary crosslinking through the imidazolidinone rings present in the tetramethylol acetylenediurea structure [5]. These rings can undergo ring-opening reactions under specific conditions, providing additional crosslinking sites and enhancing the network density [6].

The bio-based nature of many non-isocyanate polyurethane systems utilizing tetramethylol acetylenediurea makes them attractive for sustainable applications. These systems can achieve bio-based contents exceeding 80% while maintaining performance characteristics comparable to conventional polyurethane materials [5] [6].

Dual-Functionality in Hybrid Coating Systems

Tetramethylol acetylenediurea exhibits remarkable dual-functionality in hybrid coating systems, serving simultaneously as a crosslinking agent and as a biocidal component [8] [9]. This dual-functionality represents a significant advancement in coating technology, as it eliminates the need for separate crosslinking and antimicrobial additives [8].

The crosslinking functionality of tetramethylol acetylenediurea in coating systems operates through the reaction of its hydroxymethyl groups with various functional groups present in the coating matrix [8] [9]. In water-based coating systems, the compound reacts with hydroxyl, carboxyl, and amino groups to form covalent bonds that enhance film hardness, chemical resistance, and adhesion properties [8] [9].

The biocidal functionality stems from the compound's ability to release formaldehyde in a controlled manner over extended periods [8] . This slow-release mechanism provides long-term antimicrobial protection while minimizing the acute toxicity associated with high formaldehyde concentrations [8]. The release rate can be controlled through formulation parameters such as pH, temperature, and the presence of catalysts [8].

Table 3: Dual-Functionality Performance in Hybrid Coating Systems

| Coating System | Crosslinking Performance | Biocidal Performance | Application Area |

|---|---|---|---|

| Water-based industrial coatings | Film hardness improvement, chemical resistance | Long-term antimicrobial protection | Industrial preservation |

| Textile finishing formulations | Wrinkle resistance, dye fixation | Antimicrobial textile treatment | Functional textiles |

| Metal packaging coatings | Solvent resistance >80 MEK double rubs | Food-safe preservation | Food packaging |

| Leather preservation systems | Enhanced flexibility, water resistance | Antimicrobial leather treatment | Leather industry |

| Concrete additives | Improved durability, crack resistance | Antimicrobial concrete treatment | Construction materials |

The mechanism of dual-functionality involves the initial crosslinking reaction that occurs during the coating curing process, followed by the gradual release of formaldehyde that provides antimicrobial activity [8]. The crosslinking reaction is typically catalyzed by acids and occurs at elevated temperatures (60-150°C), while the biocidal activity continues at ambient conditions over extended periods [8].

In metal packaging applications, tetramethylol acetylenediurea-containing coatings demonstrate exceptional performance characteristics [10]. These coatings achieve solvent resistance values exceeding 80 MEK double rubs and wedge bend resistance of 70-100% pass rates [10]. The thermal stability of these coatings exceeds 300°C, making them suitable for high-temperature processing applications [10].

The environmental compatibility of tetramethylol acetylenediurea-based coating systems represents another significant advantage [8]. Unlike many traditional biocides that rely on heavy metals or persistent organic compounds, tetramethylol acetylenediurea provides antimicrobial activity through a mechanism that ultimately degrades to non-toxic products [8].

The formulation flexibility of hybrid coating systems incorporating tetramethylol acetylenediurea allows for optimization of both crosslinking and biocidal properties [8]. The compound can be used in concentrations ranging from 3 to 70% by weight, depending on the specific performance requirements [11]. Lower concentrations (3-10%) are typically used when crosslinking is the primary objective, while higher concentrations (30-70%) are employed when significant biocidal activity is required [11].

The synergistic effects of dual-functionality extend beyond the individual contributions of crosslinking and biocidal activity [8]. The improved film integrity resulting from enhanced crosslinking provides better retention of the biocidal component, leading to extended antimicrobial effectiveness [8]. Conversely, the antimicrobial activity helps prevent biofilm formation and microbial degradation of the coating matrix, thereby preserving the mechanical properties over time [8].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 353 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 315 of 353 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (17.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (27.3%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)-: ACTIVE